![molecular formula C9H11Cl2NO B130153 Ethyl 4-Chlorobenzimidate Hydrochloride CAS No. 40546-41-6](/img/structure/B130153.png)
Ethyl 4-Chlorobenzimidate Hydrochloride
Overview
Description
Ethyl 4-Chlorobenzimidate Hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
Ethyl 4-Chlorobenzimidate Hydrochloride can be synthesized using a solid phase synthesis . A specific synthesis method involves the reaction of Ethanol and 4-Cyanophenol .Molecular Structure Analysis
The molecular structure of Ethyl 4-Chlorobenzimidate Hydrochloride consists of 9 Carbon atoms, 11 Hydrogen atoms, 2 Chlorine atoms, and 1 Nitrogen and Oxygen atom each . The molecular weight is 201.65 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-Chlorobenzimidate Hydrochloride is a white crystalline powder that is soluble in water and organic solvents. It has a melting point of 173 °C (dec.) (lit.) .Scientific Research Applications
Analytical Chemistry
As an analytical standard, Ethyl 4-Chlorobenzimidate Hydrochloride is used in various analytical techniques like NMR, HPLC, LC-MS, and UPLC . These methods rely on high-purity standards to accurately measure and analyze the composition of chemical samples, making this compound essential for ensuring the reliability of analytical results.
Antioxidant and Antiurease Activity
Ethyl 4-Chlorobenzimidate Hydrochloride is also studied for its antioxidant and antiurease activities . These properties are significant for the development of treatments for conditions caused by oxidative stress and urease-related disorders. The compound’s ability to inhibit urease enzyme activity is particularly promising for therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-chlorobenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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